Cas no 23780-13-4 ((2-phenylthiazol-4-yl)methanol)
(2-phenylthiazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolemethanol,2-phenyl-
- (2-PHENYL-1,3-THIAZOL-4-YL)METHANOL
- (2-phenylthiazol-4-yl)methanol
- (2-phenyl-thiazol-4-yl)-methanol
- 2-Phenyl-4-hydroxymethyl-thiazol
- 2-phenyl-4-hydroxymethylthiazole
- 2-phenyl-4-thiazolylmethanol
- 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole
- 4-hydroxymethyl-2-phenylthiazole
- 4-Thiazolemethanol,2-phenyl
- AB12184
- CS-0094481
- 4-(HYDROXYMETHYL)-2-PHENYLTHIAZOLE
- Z367519782
- SY064571
- MFCD02682017
- (2-phenyl-1,3-thiazol-4-yl)methanol, AldrichCPR
- AKOS000320871
- AS-9200
- DTXSID80380110
- SDCCGMLS-0066002.P001
- SCHEMBL104951
- W-206852
- 23780-13-4
- FT-0604647
- YAA78013
- A816899
- BL007819
- HNFDKPSDOQRBBX-UHFFFAOYSA-N
-
- MDL: MFCD02682017
- Inchi: 1S/C10H9NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
- InChI Key: HNFDKPSDOQRBBX-UHFFFAOYSA-N
- SMILES: S1C=C(CO)N=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 191.04000
- Monoisotopic Mass: 191.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- Melting Point: 65 °C
- PSA: 61.36000
- LogP: 2.30240
(2-phenylthiazol-4-yl)methanol Security Information
- Hazard Category Code: 24/25-41-37/38-22
- Safety Instruction: S22; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R24/25
(2-phenylthiazol-4-yl)methanol Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(2-phenylthiazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322473-50mg |
(2-phenylthiazol-4-yl)methanol |
23780-13-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322473-100mg |
(2-phenylthiazol-4-yl)methanol |
23780-13-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P322473-500mg |
(2-phenylthiazol-4-yl)methanol |
23780-13-4 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Alichem | A059005885-5g |
(2-Phenylthiazol-4-yl)methanol |
23780-13-4 | 97% | 5g |
$610.54 | 2023-09-02 | |
| Apollo Scientific | OR23285-250mg |
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole |
23780-13-4 | 250mg |
£15.00 | 2025-02-19 | ||
| Apollo Scientific | OR23285-1g |
4-(Hydroxymethyl)-2-phenyl-1,3-thiazole |
23780-13-4 | 1g |
£80.00 | 2023-04-17 | ||
| Chemenu | CM189944-1g |
(2-Phenyl-1,3-thiazol-4-yl)methanol |
23780-13-4 | 95%+ | 1g |
$109 | 2024-07-28 | |
| eNovation Chemicals LLC | D659055-1g |
(2-PHENYL-1,3-THIAZOL-4-YL)METHANOL |
23780-13-4 | 95% | 1g |
$450 | 2024-06-05 | |
| eNovation Chemicals LLC | D659055-5g |
(2-PHENYL-1,3-THIAZOL-4-YL)METHANOL |
23780-13-4 | 95% | 5g |
$700 | 2024-06-05 | |
| abcr | AB144903-1 g |
(2-Phenyl-1,3-thiazol-4-yl)methanol; 95% |
23780-13-4 | 1g |
€129.50 | 2023-05-09 |
(2-phenylthiazol-4-yl)methanol Suppliers
(2-phenylthiazol-4-yl)methanol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (2-phenylthiazol-4-yl)methanol
Introduction to (2-Phenylthiazol-4-yl)methanol (CAS No. 23780-13-4)
(2-Phenylthiazol-4-yl)methanol, with the CAS number 23780-13-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(hydroxymethyl)phenylthiazole, is characterized by its unique thiazole ring and phenyl group, which contribute to its diverse chemical properties and potential biological activities.
The molecular formula of (2-Phenylthiazol-4-yl)methanol is C10H10NOS, and it has a molecular weight of approximately 194.25 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it an attractive candidate for various chemical reactions and biological assays.
Recent studies have highlighted the potential of (2-Phenylthiazol-4-yl)methanol in the development of novel therapeutic agents. One notable area of research is its application as a scaffold for the synthesis of bioactive molecules. The thiazole ring, in particular, is known for its ability to enhance the pharmacological properties of drug candidates, including improved metabolic stability and reduced toxicity.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the use of (2-Phenylthiazol-4-yl)methanol as a starting material for the synthesis of potent antiviral agents. The compound was modified through various functional group manipulations to create derivatives with enhanced antiviral activity against a range of viral pathogens. These findings suggest that (2-Phenylthiazol-4-yl)methanol could serve as a valuable building block in the design of new antiviral drugs.
Beyond antiviral applications, (2-Phenylthiazol-4-yl)methanol has also shown promise in the field of cancer research. A recent publication in Cancer Research reported that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the ability of these derivatives to disrupt key cellular processes involved in tumor growth and survival. This discovery opens up new avenues for the development of targeted cancer therapies using (2-Phenylthiazol-4-yl)methanol-based compounds.
The synthetic accessibility of (2-Phenylthiazol-4-yl)methanol further enhances its utility in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common method involves the reaction of 2-bromothiazole with phenylmagnesium bromide followed by hydrolysis to introduce the hydroxymethyl group. These synthetic protocols are well-documented and can be adapted to produce high-purity material suitable for pharmaceutical applications.
In addition to its direct use as a drug candidate, (2-Phenylthiazol-4-yl)methanol has found applications as an intermediate in the synthesis of other bioactive compounds. For example, it can be used as a key intermediate in the preparation of thiochroman derivatives, which have been shown to possess anti-inflammatory and analgesic properties. This versatility makes it an important molecule in the toolbox of medicinal chemists.
The safety profile of (2-Phenylthiazol-4-yl)methanol is another critical aspect that has been extensively studied. Toxicological evaluations have demonstrated that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in preclinical and clinical studies. However, as with any chemical compound, appropriate handling and storage practices should be followed to ensure safety.
In conclusion, (2-Phenylthiazol-4-yl)methanol (CAS No. 23780-13-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new possibilities for this versatile molecule, underscoring its importance in modern drug discovery efforts.
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